2H-1-Benzopyran-2-one, 3-(triethylsilyl)-

coumarin chemistry silyl-substituted heterocycles chemical differentiation

2H-1-Benzopyran-2-one, 3-(triethylsilyl)- (CAS 647836-34-8), also named 3-triethylsilylchromen-2-one, is a synthetic 3-silyl-substituted coumarin derivative (C₁₅H₂₀O₂Si, MW 260.40 g/mol). The compound features a triethylsilyl (TES) group covalently bonded to the C-3 position of the 2H-1-benzopyran-2-one (coumarin) scaffold.

Molecular Formula C15H20O2Si
Molecular Weight 260.40 g/mol
CAS No. 647836-34-8
Cat. No. B12594517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1-Benzopyran-2-one, 3-(triethylsilyl)-
CAS647836-34-8
Molecular FormulaC15H20O2Si
Molecular Weight260.40 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)C1=CC2=CC=CC=C2OC1=O
InChIInChI=1S/C15H20O2Si/c1-4-18(5-2,6-3)14-11-12-9-7-8-10-13(12)17-15(14)16/h7-11H,4-6H2,1-3H3
InChIKeyRSCYEMDXOBISFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-1-Benzopyran-2-one, 3-(triethylsilyl)- (CAS 647836-34-8): Baseline Chemical Identity and Structural Classification


2H-1-Benzopyran-2-one, 3-(triethylsilyl)- (CAS 647836-34-8), also named 3-triethylsilylchromen-2-one, is a synthetic 3-silyl-substituted coumarin derivative (C₁₅H₂₀O₂Si, MW 260.40 g/mol) . The compound features a triethylsilyl (TES) group covalently bonded to the C-3 position of the 2H-1-benzopyran-2-one (coumarin) scaffold . Coumarin derivatives represent a well-established class of heterocyclic compounds possessing a fused benzene and α-pyrone ring system, widely investigated for their photophysical properties, biological activities, and utility as synthetic intermediates . The 3-triethylsilyl substitution pattern places this compound within the broader category of 3-substituted coumarins, which have been explored as spectral sensitizers in photosensitive compositions , photolabile protecting groups in chemical biology , and building blocks in materials chemistry .

Why Generic 3-Substituted Coumarins Cannot Replace 2H-1-Benzopyran-2-one, 3-(triethylsilyl)- (CAS 647836-34-8) Without Validation


Despite belonging to the 3-substituted coumarin family, 3-(triethylsilyl)-2H-1-benzopyran-2-one cannot be assumed interchangeable with its closest structural analogs—including 3-(trimethylsilyl)coumarin, 3-(tert-butyldimethylsilyl)coumarin, 3-methylcoumarin, and unsubstituted coumarin—for procurement or experimental design purposes. The triethylsilyl group differs fundamentally from trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) substituents in steric bulk, hydrolytic stability, and deprotection kinetics . In the well-established silyl protecting group hierarchy, TES ethers exhibit intermediate hydrolytic stability between TMS (least stable) and TBS (most stable), with stability ranking: Me₃Si < Et₃Si < tBuMe₂Si . However, in the present compound, the silicon is bonded directly to an sp² carbon of the coumarin ring (C–Si bond) rather than as a silyl ether (O–Si bond), which fundamentally alters the electronic environment, reactivity toward nucleophiles, and photophysical properties relative to silyloxy-substituted coumarins . Substitution at the C-3 position of coumarin directly modulates the α,β-unsaturated lactone electrophilicity, fluorescence quantum yield, and photodimerization behavior in ways that are exquisitely sensitive to the specific substituent . Consequently, direct experimental verification is essential before any substitution decision.

Quantitative Evidence Assessment for 2H-1-Benzopyran-2-one, 3-(triethylsilyl)- (CAS 647836-34-8): A Systematic Search


Systematic Literature Search for Comparator-Based Quantitative Data on 3-(Triethylsilyl)coumarin

A comprehensive search of the peer-reviewed literature (PubMed, SciFinder, Google Scholar, ACS Publications, RSC Journals), patent databases (Google Patents, USPTO, Espacenet, WIPO), authoritative chemical databases (PubChem, ChemSpider, EPA CompTox Chemicals Dashboard, NIST Webbook), and reputable vendor technical datasheets was conducted for the specific CAS number 647836-34-8 and the compound name 3-(triethylsilyl)-2H-1-benzopyran-2-one. Searches included the molecular formula C₁₅H₂₀O₂Si and alternative names including 3-triethylsilylchromen-2-one. The exclusion criteria removed all content from benchchems.com, molecule.com, evitachem.com, and vulcanchem.com in accordance with the evidence admission rules. After applying these criteria, zero primary research papers, zero patents, zero authoritative database entries, and zero reputable vendor technical datasheets containing quantitative, comparator-based evidence were identified for this specific compound .

coumarin chemistry silyl-substituted heterocycles chemical differentiation

Hydrolytic Stability of C–Si vs. O–Si Bonds: First-Principles Chemical Differentiation Relevant to 3-Silyl Coumarins

The stability of silyl groups bonded to carbon (C–Si) versus oxygen (O–Si) differs substantially due to differences in bond polarity and susceptibility to nucleophilic attack. The Si–C bond (bond dissociation energy approximately 318–451 kJ/mol depending on substituents) is generally less labile toward hydrolysis than the Si–O bond (bond dissociation energy approximately 460–530 kJ/mol) under neutral aqueous conditions, though Si–O bonds are more polar and more susceptible to acid- or base-catalyzed cleavage . For 3-(triethylsilyl)coumarin, the C–Si linkage at the sp² carbon of the coumarin ring is expected to confer greater resistance to inadvertent desilylation during aqueous workup or chromatography compared to silyl ether-functionalized coumarins (e.g., 7-triethylsilyloxycoumarin). However, in the presence of fluoride sources (e.g., TBAF, HF) or strong nucleophiles, C–Si bond cleavage is still anticipated, consistent with general organosilicon reactivity patterns . Notably, no experimental hydrolysis rate constants (k_obs), half-life data, or pH-stability profiles have been published for this specific compound, and these inferences are drawn from class-level organosilicon chemistry principles rather than direct experimental measurement.

silyl chemistry hydrolytic stability C–Si bond coumarin derivatives

Comparative Steric Profile: Triethylsilyl (TES) vs. Trimethylsilyl (TMS) at the Coumarin C-3 Position

The steric demand of the triethylsilyl group at the C-3 position of coumarin differs significantly from the more commonly employed trimethylsilyl substituent. Based on established steric parameters in organosilicon chemistry, the Taft steric parameter (E_s) for the SiEt₃ group is approximately −1.13, compared to approximately −0.79 for SiMe₃, indicating greater steric bulk for the triethylsilyl group . This increased steric encumbrance at the α-position of the α,β-unsaturated lactone system is expected to influence: (i) the rate of nucleophilic addition at the C-4 position, (ii) the efficiency of photochemical [2+2] cycloaddition (photodimerization), and (iii) the binding affinity toward biological targets that engage the coumarin scaffold . For comparison, 3-methylcoumarin (the simplest alkyl-substituted analog) has a Charton υ value of approximately 0.52 for the methyl group, substantially smaller than the estimated steric bulk of the triethylsilyl group . No experimental kinetic data exist comparing reaction rates across these analogs for any specific transformation, and these steric considerations remain qualitative inferences from established physical organic chemistry principles.

steric effects triethylsilyl trimethylsilyl 3-substituted coumarin

Potential Research and Industrial Application Scenarios for 2H-1-Benzopyran-2-one, 3-(triethylsilyl)- (CAS 647836-34-8) Based on Chemical First Principles


Synthetic Intermediate for C-3 Functionalized Coumarins via Ipso-Substitution or Cross-Coupling

The C–Si bond at the C-3 position may serve as a latent functional handle for subsequent transformations, including protodesilylation (to yield unsubstituted coumarin), halodesilylation (to install bromine or iodine at C-3 for cross-coupling), or transition-metal-catalyzed Hiyama-type cross-coupling reactions. The triethylsilyl group offers a distinct steric and electronic profile compared to trimethylsilyl analogs, which may influence reaction selectivity and yield . This application scenario is supported by the well-established use of 3-silyl-substituted heterocycles as versatile synthetic intermediates in medicinal chemistry and materials science .

Photophysical Probe Development: Silyl-Modulated Fluorescence in Coumarin Scaffolds

Introduction of a silyl group at the C-3 position of coumarin is known to modulate photophysical properties, including fluorescence quantum yield and photostability, through electronic and steric effects on the α,β-unsaturated lactone chromophore . The triethylsilyl group, with its intermediate steric bulk, may offer a tunable balance between fluorescence intensity and resistance to photobleaching relative to smaller (TMS) or larger (TBS) silyl substituents. Silylated coumarin dyes have demonstrated utility in sol-gel host materials, with silylated derivatives showing up to 3-fold improvement in long-term photostability compared to unsilylated counterparts . This compound may find application in the development of photostable fluorescent probes for bioimaging or materials sensing.

Photoresist and Photosensitive Material Formulation

3-Substituted coumarins, including silylated derivatives, have been patented as spectral sensitizers in photosensitive compositions for lithographic plates, photomechanical resists, and imaging systems . The photodimerization capability of coumarins is exploited in photoreversible cross-linking applications, where substituents at the C-3 position modulate the photochemical efficiency and reversibility . The triethylsilyl substituent at C-3, by virtue of its C–Si bond stability and steric profile, may provide processing advantages in solvent-based photoresist formulations where inadvertent desilylation during development steps must be avoided .

Chemical Biology Tool: Photocleavable Protecting Group or Bioorthogonal Handle

Coumarin derivatives bearing silyl groups have been explored as photocleavable protecting groups (caging groups) for the controlled release of bioactive molecules . Recent studies demonstrate that remote silyl groups enhance both hydrolytic stability and photocleavage efficiency in coumarin-based carbamates for protein release applications . The 3-triethylsilyl coumarin scaffold, with its C–Si bond at the electronically sensitive α-position of the lactone, represents a structurally distinct entry in this class that may offer unique release kinetics or wavelength responsiveness compared to O-silylated or non-silylated coumarin cages.

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